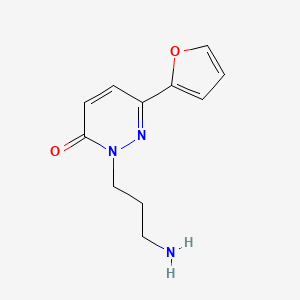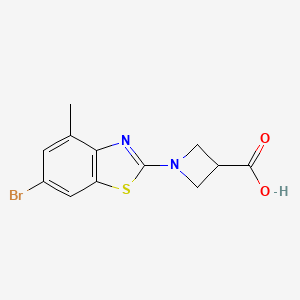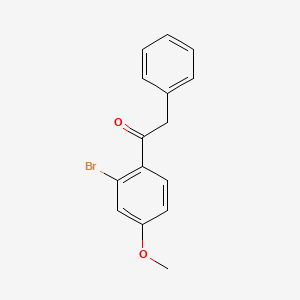
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one
Vue d'ensemble
Description
“1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” is also known as “2-Bromo-4’-methoxyacetophenone”. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.071 .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” consists of a bromo group (Br), a methoxy group (OCH3), and a phenyl group (C6H5) attached to an ethanone backbone .Applications De Recherche Scientifique
Exposure Monitoring
The compound 1-(2-methoxyphenyl)piperazine, structurally related to 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one, has been utilized in the biological monitoring of exposure to toluene diisocyanate (TDI), a chemical used in polyurethane manufacture and known for its potent induction of airway diseases. In a study, the biomarker levels of 2,4- and 2,6-toluenediamine in hydrolyzed urine and plasma were evaluated to monitor exposure to TDI. This approach demonstrated strong associations between personal air and biomarker levels, suggesting its usefulness in assessing TDI exposure in practice (Sennbro et al., 2004).
Metabolite Identification
Research into the metabolites of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in humans has identified several major metabolites, including trifluoroacetic acid and N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine. These findings are significant for understanding the metabolism of halothane and its potential hepatotoxicity, as they imply the presence of reactive intermediates and their conjugation to proteins and phospholipids, which may lead to high-molecular-weight covalently bound metabolites in the liver following halothane anesthesia (Cohen et al., 1975).
Environmental Monitoring
Studies have investigated the presence of brominated flame retardants (BFRs) and other phenolic halogenated pollutants in human blood plasma, highlighting the significance of these compounds due to their potential endocrine-disrupting activity. These studies have identified various monocyclic brominated or chlorinated phenol-, guaiacol-, and/or catechol-type compounds in human plasma, providing insights into the presence and potential sources of phenolic halogenated compounds (PHCs) in humans and wildlife (Hovander et al., 2002).
Propriétés
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-12-7-8-13(14(16)10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHOEBIEHMOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
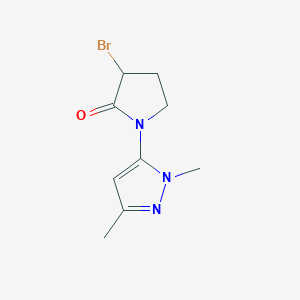
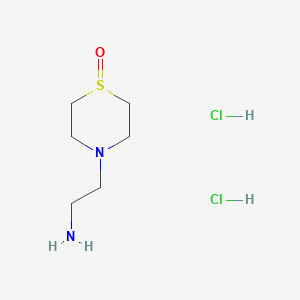
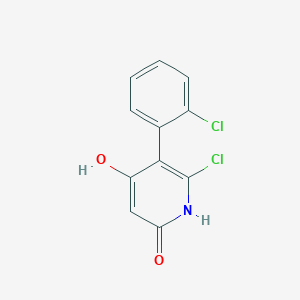
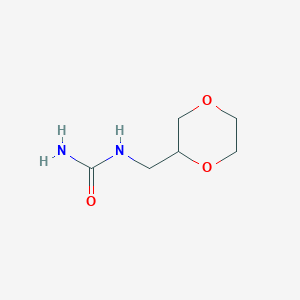
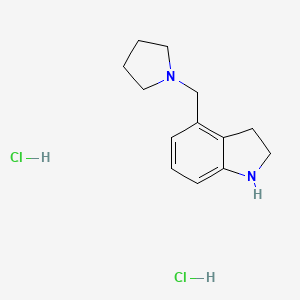
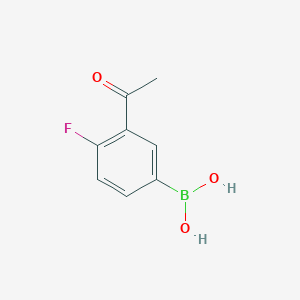
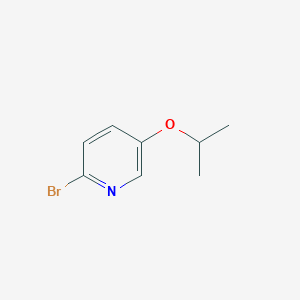
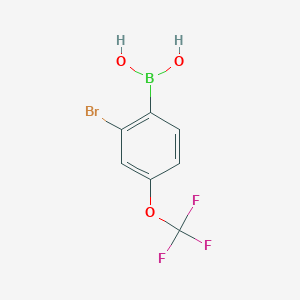
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
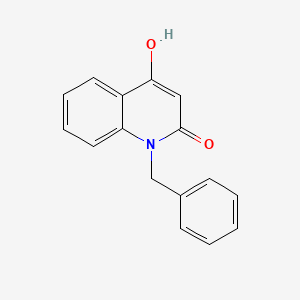
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
